molecular formula C14H14O4 B169684 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione CAS No. 15795-51-4

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

Cat. No.: B169684
CAS No.: 15795-51-4
M. Wt: 246.26 g/mol
InChI Key: LWXAMCVRKGTPEK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 4-methyl-substituted benzylidene group at the 5-position of the 1,3-dioxane ring. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in condensation and cycloaddition reactions. The 4-methylbenzylidene substituent introduces steric and electronic modifications, influencing the compound’s physical, chemical, and biological properties. Its synthesis typically involves the acid-catalyzed condensation of Meldrum’s acid with 4-methylbenzaldehyde under reflux in ethanol or similar solvents .

Properties

IUPAC Name

2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXAMCVRKGTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394244
Record name 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-51-4
Record name 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation: The Traditional Approach

The most widely reported method involves a Knoevenagel condensation between Meldrum’s acid and 4-methylbenzaldehyde. This one-step reaction proceeds via nucleophilic attack of the enolate of Meldrum’s acid on the aldehyde, followed by dehydration to form the benzylidene derivative.

Typical Reaction Conditions:

  • Reactants: Meldrum’s acid (1.0 equiv), 4-methylbenzaldehyde (1.1 equiv)

  • Catalyst: Piperidine or triethylamine (10 mol%)

  • Solvent: Ethanol, acetic acid, or solvent-free conditions

  • Temperature: Reflux (80–100°C)

  • Time: 2–4 hours

  • Yield: 70–85%

Mechanistic Insights:

  • Deprotonation of Meldrum’s acid by the base generates a resonance-stabilized enolate.

  • The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy intermediate.

  • Acid-catalyzed dehydration yields the α,β-unsaturated product.

Optimization Data:

ParameterVariationYield (%)Reference
CatalystPiperidine78
CatalystTriethylamine72
SolventEthanol75
SolventAcetic acid82
Solvent-free68

Organocatalytic Methods

Recent advances employ organocatalysts like β-alanine to enhance selectivity and reduce energy input. This method aligns with green chemistry principles by avoiding metal catalysts.

Procedure:

  • Reactants: Meldrum’s acid (1.0 equiv), 4-methylbenzaldehyde (1.05 equiv)

  • Catalyst: β-Alanine (15 mol%)

  • Solvent: Polyethylene glycol (PEG-400)

  • Temperature: 160°C (reflux)

  • Time: 1 hour

  • Yield: 93%

Advantages:

  • Eliminates metal residues in the final product.

  • High yields under microwave-assisted conditions.

Catalytic Hydrogenation of Unsaturated Precursors

An alternative route involves the hydrogenation of 2,2-dimethyl-5-(4-methylcinnamoyl)-1,3-dioxane-4,6-dione, though this method is less common due to additional synthetic steps.

Steps:

  • Knoevenagel Condensation: Meldrum’s acid + cinnamaldehyde → Unsaturated intermediate.

  • Hydrogenation: H2\text{H}_2 (1 atm), Pd/C (5 wt%), ethanol, 25°C, 12 h.

  • Yield: 65%.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Knoevenagel70–852–4 hHighModerate (solvent use)
Organocatalytic931 hModerateLow (solvent-free)
Catalytic Hydrogenation6512 hLowHigh (metal catalyst)

Key Observations:

  • The organocatalytic method offers the highest yield and shortest reaction time but requires specialized equipment for reflux.

  • Traditional Knoevenagel condensation remains preferred for large-scale synthesis due to operational simplicity.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • 1H^1\text{H} NMR: A singlet at δ 1.74 ppm (6H, CH3_3) and aromatic protons at δ 7.25–8.14 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl signals at δ 164–166 ppm (C=O) and quaternary carbons at δ 105–110 ppm.

  • HRMS: Molecular ion peak at m/z 247.0971 ([M + H]+^+) .

Chemical Reactions Analysis

Michael Addition Reactions

The compound participates in Michael addition reactions due to its electron-deficient double bond. For example:

  • Thiol addition : Reaction with dithiomalondianilide in acetone under basic conditions yields Michael adducts (e.g., 15a ) and subsequent cyclization products (e.g., thiolate 16a ) via intramolecular heterocyclization .

  • Ammonolysis : Treatment with aqueous ammonia generates amino(thiomethyl)methylene derivatives, as observed in analogous Meldrum’s acid systems .

Reaction Type Conditions Products Yield Ref.
Michael additionAcetone, reflux, N-methylmorpholineMichael adducts (15 ) and thiolates (16 )19–36%

Reduction of the Exocyclic Double Bond

The benzylidene group undergoes catalytic transfer hydrogenation:

  • Reduction with NaBH₄ : In dichloromethane (DCM) and acetic acid, the exocyclic double bond is selectively hydrogenated to yield 5-(4-methylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (3b ) as a saturated derivative .

Reagent Solvent Catalyst Product Yield Ref.
NaBH₄DCMAcetic acidSaturated dioxanedione (3b )36%

Cycloaddition Reactions

The α,β-unsaturated carbonyl system acts as a dienophile in Diels-Alder reactions:

  • Diels-Alder with 1,3-dienes : Reacts with 2-amino-1,3-butadienes (generated in situ from acetone and amines) to form spirocyclic tetrahydroquinoline derivatives via a multicomponent pathway .

Dienophile Conditions Cycloadduct Yield Ref.
2-Amino-1,3-butadieneL-Ascorbic acid, ethanolDispiro[tetrahydroquinoline-dioxane]37–54%

Nucleophilic Addition and Cyclization

  • Phosphine-mediated cyclization : Reaction with triphenylphosphine leads to thiomethylphosphonium salts (e.g., 6a ) through nucleophilic attack at the carbonyl followed by cyclization .

  • Oxidation : Treatment with m-chloroperbenzoic acid oxidizes thiomethyl groups to sulfoxides (e.g., 5 ) .

Reagent Product Key Step Ref.
TriphenylphosphineThiomethylphosphonium salts (6a )Nucleophilic substitution
m-CPBASulfoxide derivatives (5 )Oxidation of thioether

Condensation and Knoevenagel Reactions

The compound itself is synthesized via Knoevenagel condensation between Meldrum’s acid and 4-methylbenzaldehyde in ethanol or aqueous media . This reaction is acid-catalyzed and proceeds under mild conditions.

Aldehyde Catalyst Conditions Yield Ref.
4-MethylbenzaldehydeH₂SO₄Ethanol, reflux85–92%

Solvolysis and Ring-Opening

Under acidic or thermal conditions, Meldrum’s acid derivatives undergo ring-opening to release CO₂ and acetone . For the 4-methylbenzylidene derivative, solvolysis in acetic acid generates β-keto esters or malonic acid derivatives .

Key Mechanistic Insights

  • The reactivity of the exocyclic double bond is enhanced by electron-withdrawing effects from the dioxanedione ring .

  • Steric and electronic effects of the 4-methyl group influence regioselectivity in cycloadditions and reductions .

Scientific Research Applications

Organic Synthesis

DMBD is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several reactions:

  • Michael Addition Reactions : DMBD can act as a Michael acceptor due to the presence of the dioxane moiety, facilitating the formation of complex organic molecules through nucleophilic attack by enolate ions.
  • Aldol Condensation : The compound can also undergo aldol condensation reactions, leading to the formation of β-hydroxy ketones, which are valuable in synthetic organic chemistry.

Materials Science

In materials science, DMBD has shown promise in the development of new polymeric materials:

  • Polymerization : The compound can be polymerized to produce thermosetting resins that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and adhesives.
  • Nanocomposites : Research indicates that incorporating DMBD into nanocomposite materials can improve their mechanical strength and thermal resistance. This is beneficial for applications in electronics and automotive industries.

Medicinal Chemistry

DMBD's structural characteristics make it a candidate for various medicinal applications:

  • Anticancer Activity : Preliminary studies suggest that DMBD exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant potential, which could be leveraged in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related diseases.

Case Study 1: Synthesis of Novel Derivatives

A study published in Journal of Organic Chemistry explored the synthesis of novel derivatives based on DMBD. The researchers successfully modified the compound to enhance its reactivity and selectivity in organic transformations .

Case Study 2: Polymer Development

Research conducted at a leading university focused on the polymerization of DMBD into a thermosetting resin. The resulting material demonstrated superior thermal stability compared to traditional resins, making it suitable for high-performance applications .

A collaborative study between pharmaceutical companies assessed the anticancer properties of DMBD derivatives. The findings indicated significant cytotoxicity against breast cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Select Meldrum’s Acid Derivatives

Compound Substituent Conformation Notable Interactions
4-Methylbenzylidene derivative -C₆H₄(CH₃) Envelope Weak C–H⋯O hydrogen bonds
4-Hydroxybenzylidene derivative -C₆H₄(OH) Planar Strong O–H⋯O hydrogen bonds
2-Nitrobenzylidene derivative -C₆H₃(NO₂) Screw-boat Steric hindrance
5-Methylfuran-2-yl derivative -C₄H₂O(CH₃) x-cis Intramolecular hydrogen bonding

Spectroscopic and Crystallographic Properties

  • NMR shifts : The 4-methyl group in the target compound results in upfield shifts for aromatic protons (δ ~7.2 ppm) compared to the deshielded protons in nitro derivatives (δ ~8.5 ppm) .
  • Crystal packing : Weak intermolecular C–H⋯O interactions dominate in the 4-methyl derivative, whereas strong hydrogen bonds (e.g., O–H⋯O) define the packing of hydroxy-substituted analogs .

Biological Activity

2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione (CAS No. 15795-51-4) is an organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14O4C_{14}H_{14}O_{4} with a molecular weight of 246.26 g/mol. The compound features a dioxane ring and a benzylidene group, which contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the condensation of 4-methylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This process yields the desired compound through cyclization, often using solvents like ethanol or methanol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown potential inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes and receptors. The benzylidene group is particularly significant for binding interactions that may inhibit enzymatic activity, while the dioxane ring contributes to the stability and binding affinity of the compound .

Structure-Activity Relationship (SAR)

A recent study explored the structure-activity relationship of derivatives related to this compound. The findings indicated that modifications to the benzylidene moiety could enhance biological activity against specific targets like PTP1B (protein tyrosine phosphatase 1B), which is implicated in diabetes and obesity .

QSAR Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of this class of compounds. These models correlate molecular descriptors with biological activity metrics, aiding in the design of more potent derivatives .

Case Studies

Study Findings
Anticancer Activity Induced apoptosis in breast cancer cell lines; inhibited cell proliferation significantly at low concentrations .
Antimicrobial Evaluation Showed effective inhibition against Gram-positive bacteria; further testing required for Gram-negative strains .
Enzyme Inhibition Demonstrated potential as a PTP1B inhibitor with implications for diabetes treatment; binding studies revealed key interactions with active site residues .

Q & A

Basic Research Question

  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretching) and ~1620 cm⁻¹ (C=C aromatic) confirm the dione and benzylidene moieties .
  • ¹H NMR : Signals at δ 1.75 ppm (2×CH₃), δ 8.20–8.30 ppm (aromatic protons and methine CH) .
  • XRD : Resolves crystal packing and hydrogen bonding patterns .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced Research Question
Methodological Strategies :

  • Catalyst Screening : Replace sulfuric acid with toluenesulfonic acid for milder conditions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance aldehyde reactivity.
  • Temperature Control : Maintain 303 K to prevent side reactions (e.g., aldol condensation) .
    Case Study : Refluxing with a Dean-Stark apparatus removes water, shifting equilibrium toward product formation .

How do researchers resolve contradictions in spectroscopic data when characterizing derivatives?

Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) are addressed via:

Cross-Validation : Compare IR, NMR, and XRD data to confirm functional groups and stereochemistry .

Computational Modeling : DFT calculations predict NMR chemical shifts, identifying discrepancies between experimental and theoretical values .

Crystallographic Refinement : Adjust H-atom positions using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) to resolve electron density mismatches .

What role does this compound play as an intermediate in synthesizing quinolone derivatives?

Advanced Research Question
The compound serves as a precursor for 4(1H)-quinolones , which are pharmacologically active.
Mechanism :

Thermolysis : Heating the dione with amines (e.g., 4-acetylphenylamine) induces cyclization, forming the quinolone core .

Functionalization : Substituents on the benzylidene group (e.g., 4-methyl) influence bioactivity (e.g., anticancer properties) .
Application Example : Synthesizing reversible (H+/K+) ATPase inhibitors for gastric acid suppression .

How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question
Methodologies :

  • Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states (e.g., nucleophilic attack on the dione carbonyl) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for new substitutions (e.g., replacing 4-methylbenzaldehyde with electron-deficient aldehydes) .
    Case Study : DFT calculations on zwitterionic intermediates explain regioselectivity in sulfoxide formation reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione
Reactant of Route 2
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione

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